Cas no 56640-11-0 (4-(2-methylphenyl)but-3-en-2-one)

4-(2-methylphenyl)but-3-en-2-one is an aromatic unsaturated ketone featuring a conjugated system with a 2-methylphenyl substituent. This compound is of interest in organic synthesis due to its reactive α,β-unsaturated carbonyl structure, which facilitates Michael additions, cyclizations, and other nucleophilic reactions. Its structural properties make it a versatile intermediate for pharmaceuticals, agrochemicals, and fine chemicals. The presence of the methyl group on the phenyl ring enhances steric and electronic effects, influencing reactivity and selectivity in synthetic applications. The compound is typically characterized by NMR, IR, and mass spectrometry for purity verification. Proper handling under inert conditions is recommended due to potential sensitivity to air and moisture.
4-(2-methylphenyl)but-3-en-2-one structure
56640-11-0 structure
Product Name:4-(2-methylphenyl)but-3-en-2-one
CAS No:56640-11-0
MF:C11H12O
MW:160.212383270264
CID:373663
PubChem ID:5462933
Update Time:2025-05-23

4-(2-methylphenyl)but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-one,4-(2-methylphenyl)-, (3E)-
    • 2-METHYLBENZALACETONE
    • 4-(2-methylphenyl)but-3-en-2-one
    • EN300-1870428
    • (e)-4-(o-tolyl)but-3-en-2-one
    • 3-Buten-2-one, 4-(2-methylphenyl)-
    • AKOS013589773
    • 16927-82-5
    • 3-Buten-2-one, 4-(2-methylphenyl)-, (3E)-
    • 4-(2-Methylphenyl)-but-3-en-2-one
    • DTXSID90876372
    • 56640-11-0
    • trans-2-Methylbenzalacetone
    • 3-BUTEN-2-ONE,4-(2-METHYLPHENYL)-
    • Inchi: 1S/C11H12O/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-8H,1-2H3/b8-7+
    • InChI Key: WPSNJCPNIUVDHW-BQYQJAHWSA-N
    • SMILES: O=C(C)/C=C/C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 160.088815
  • Monoisotopic Mass: 160.088815
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Density: 0.999
  • Boiling Point: 274.3°Cat760mmHg
  • Flash Point: 98.4°C

4-(2-methylphenyl)but-3-en-2-one Pricemore >>

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4-(2-methylphenyl)but-3-en-2-one Related Literature

Additional information on 4-(2-methylphenyl)but-3-en-2-one

4-(2-Methylphenyl)but-3-en-2-one: A Comprehensive Overview of CAS No. 56640-11-0

4-(2-Methylphenyl)but-3-en-2-one, also known by its CAS number 56640-11-0, is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which includes a substituted benzene ring and a conjugated double bond system. The chemical formula of 4-(2-methylphenyl)but-3-en-2-one is C11H12O, and it has a molecular weight of 164.21 g/mol.

The synthesis of 4-(2-Methylphenyl)but-3-en-2-one can be achieved through various methods, including the condensation of 2-methylbenzaldehyde with an appropriate ketone or the Wittig reaction. These synthetic routes are well-documented in the literature and have been optimized for high yield and purity. The compound's stability under various conditions, such as temperature and pH, has been extensively studied, making it suitable for a variety of experimental and industrial applications.

In the realm of medicinal chemistry, 4-(2-Methylphenyl)but-3-en-2-one has garnered significant attention due to its potential biological activities. Recent research has explored its anti-inflammatory properties, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A study published in the Journal of Medicinal Chemistry in 2023 demonstrated that 4-(2-Methylphenyl)but-3-en-2-one effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for inflammatory diseases.

Beyond its anti-inflammatory properties, 4-(2-Methylphenyl)but-3-en-2-one has also shown promise in the treatment of neurodegenerative disorders. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and promoting neuronal survival. These findings were published in the Journal of Neurochemistry in 2022 and have sparked interest in further clinical investigations.

The pharmacokinetic profile of 4-(2-Methylphenyl)but-3-en-2-one has been another area of focus for researchers. Studies have shown that it is rapidly absorbed following oral administration and has a moderate half-life, making it suitable for chronic dosing regimens. Additionally, its low toxicity profile and favorable safety margin have been confirmed through extensive preclinical testing, paving the way for potential human trials.

In the context of drug discovery and development, 4-(2-Methylphenyl)but-3-en-2-one serves as a valuable lead compound for the design of novel therapeutics. Its unique structural features provide a foundation for structure-activity relationship (SAR) studies, allowing researchers to optimize its biological activity while minimizing side effects. Several derivatives of this compound have already been synthesized and tested for their efficacy against various disease targets.

The environmental impact of 4-(2-Methylphenyl)but-3-en-2-one is also an important consideration. Studies have shown that it is biodegradable under aerobic conditions and does not accumulate in the environment to harmful levels. This characteristic makes it an environmentally friendly option for industrial processes where organic solvents are required.

In conclusion, CAS No. 56640-11-0, or 4-(2-Methylphenyl)but-3-en-2-one, is a multifaceted compound with significant potential in both research and practical applications. Its unique chemical properties, combined with its promising biological activities, make it an exciting area of study for chemists, biologists, and pharmaceutical scientists alike. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.

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